2,4-Dichloro-3-methoxyquinoline
Description
Properties
IUPAC Name |
2,4-dichloro-3-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-8(11)6-4-2-3-5-7(6)13-10(9)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPHIZLAMUGPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379542 | |
| Record name | 2,4-dichloro-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157027-29-7 | |
| Record name | 2,4-dichloro-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloro 3 Methoxyquinoline
Direct Synthesis Strategies
Direct synthesis involves the formation of the quinoline (B57606) ring system from acyclic precursors, incorporating the methoxy (B1213986) group at the C3 position from the outset, followed by chlorination.
A primary and versatile method for synthesizing the quinoline core is through the cyclocondensation of anilines with β-dicarbonyl compounds. A modification of the Ziegler-Gelfert synthesis provides a direct route to the precursor of the target molecule. This reaction involves the condensation of an aniline (B41778) with a substituted malonic acid derivative in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comnih.gov
To obtain the C3-methoxy substitution, a methoxy-substituted malonic acid derivative, such as diethyl methoxymalonate, is required. The reaction proceeds via the formation of a 3-methoxy-4-hydroxy-2-quinolone intermediate. At elevated temperatures, the excess phosphorus oxychloride not only catalyzes the cyclization but also acts as the chlorinating agent. mdpi.com The general reaction of anilines with substituted diethyl malonates to form 4-hydroxyquinolones is a well-established process, typically requiring high temperatures for cyclization. mdpi.com
Table 1: Cyclocondensation for 4-Hydroxy-2-quinolone Precursors
| Reactant A | Reactant B | Key Reagents/Conditions | Intermediate Product | Reference |
|---|---|---|---|---|
| Aniline | Diethyl Methoxymalonate | High Temperature (e.g., in Diphenyl ether) | 3-Methoxy-4-hydroxy-2-quinolone | mdpi.com |
| Substituted Anilines | Diethyl Malonate | Heat (>200°C) | Substituted 4-Hydroxy-2-quinolones | mdpi.com |
Once the 3-methoxy-4-hydroxy-2-quinolone intermediate is formed, the next critical step is the regioselective chlorination at the C2 and C4 positions. The tautomeric nature of 4-hydroxy-2-quinolones allows for the conversion of the C4-hydroxyl group and the C2-carbonyl group into chloro substituents.
This transformation is commonly achieved by treating the quinolone precursor with a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose, often in the presence of a base or as the reaction solvent itself. mdpi.comresearchgate.net The reaction effectively converts the precursor into the desired 2,4-dichloro-3-methoxyquinoline. For example, the synthesis of 4,7-dichloroquinoline (B193633) from 7-chloro-4-hydroxyquinoline (B73993) is accomplished by heating with POCl₃. researchgate.net Similarly, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is prepared by refluxing the corresponding dione (B5365651) with POCl₃ and N,N-dimethylaniline. mdpi.com
Direct methoxylation of an unsubstituted 2,4-dichloroquinoline (B42001) at the C3 position is generally not a preferred synthetic route. The C-H bond at the C3 position is not sufficiently activated for selective electrophilic or nucleophilic methoxylation without directing groups. Modern C-H activation methods often target other positions on the quinoline ring based on electronic and steric factors. mdpi.com Therefore, introducing the methoxy group is more strategically accomplished either by using a methoxy-substituted building block during cyclocondensation (as in 2.1.1) or through the functional group interconversion of a pre-functionalized quinoline (as in 2.2.2).
Indirect Synthetic Routes via Precursor Transformations
Indirect routes begin with an existing quinoline ring, which is then chemically modified to introduce the required substituents. These methods offer flexibility, as they can utilize commercially available or readily synthesized quinoline derivatives.
This approach leverages the differential reactivity of halogen substituents on the quinoline ring. A logical precursor for this route is a trihalogenated quinoline, such as 3-bromo-2,4-dichloroquinoline (B599333) . In this precursor, the bromine atom at the C3 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms at C2 and C4.
The substitution can be carried out by reacting 3-bromo-2,4-dichloroquinoline with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a suitable solvent like methanol (B129727) or DMF. google.comgoogle.com This regioselective substitution displaces the bromide to install the methoxy group at C3 while leaving the two chlorine atoms intact. This method's success relies on the higher lability of the C-Br bond compared to the C-Cl bonds in the SNAr reaction.
Table 2: Nucleophilic Substitution for C3-Methoxylation
| Starting Material | Reagent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-2,4-dichloroquinoline | Sodium Methoxide (NaOMe) | Methanol or DMF, Heat (e.g., 50-80°C) | 2,4-Dichloro-3-methoxyquinoline | google.comgoogle.com |
An alternative indirect strategy involves the synthesis of a quinoline with a different functional group at the C3 position, which is then converted into a methoxy group. A powerful method for this transformation is the Sandmeyer reaction . wikipedia.orgnih.govorganic-chemistry.org
This pathway can be envisioned starting from 3-amino-2,4-dichloroquinoline . The synthesis would proceed as follows:
Diazotization : The C3-amino group is converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). libretexts.org
Hydroxylation : The resulting diazonium salt is then subjected to hydrolysis, often catalyzed by copper(I) oxide (Cu₂O) in the presence of copper(II) nitrate, to replace the diazonium group with a hydroxyl group (-OH). This yields 2,4-dichloro-3-hydroxyquinoline . wikipedia.orglibretexts.org
Methylation : The final step is the methylation of the C3-hydroxyl group. This can be achieved using a standard methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution to form the methoxy ether. nih.gov
This multi-step approach allows for the strategic placement of the methoxy group after the stable dichloroquinoline core has been established.
Optimization of Reaction Conditions and Scalability Considerations
Detailed, publicly available research findings specifically documenting the optimization of reaction conditions and the scalability of the synthesis for 2,4-dichloro-3-methoxyquinoline are not extensively reported in the scientific literature. The synthesis of substituted quinolines can be a complex process, often yielding a mixture of isomers, which necessitates careful optimization of reaction parameters to maximize the yield and purity of the desired product.
While specific data for 2,4-dichloro-3-methoxyquinoline is scarce, general principles of synthetic methodology for related quinoline compounds can be applied to understand the potential for optimization and scalability. The synthesis of 2,4-dichloroquinolines often proceeds from corresponding anilines and malonic acid or its derivatives, followed by cyclization and chlorination.
Table 1: Hypothetical Parameters for Optimization of 2,4-Dichloro-3-methoxyquinoline Synthesis
The following table outlines key parameters that would typically be investigated to optimize the synthesis of 2,4-dichloro-3-methoxyquinoline. Please note that the values and outcomes presented are illustrative and based on general knowledge of quinoline synthesis, not on specific experimental data for this compound.
| Parameter | Range/Options | Potential Impact on Yield and Purity |
| Starting Material | 3-Methoxyaniline, Diethyl malonate | Purity of starting materials is crucial for high yield and minimizing side products. |
| Cyclization Catalyst | Polyphosphoric acid (PPA), Eaton's reagent | Catalyst choice can significantly influence reaction time and temperature requirements, as well as the regioselectivity of the cyclization. |
| Cyclization Temperature | 100-250 °C | Temperature control is critical to prevent decomposition and the formation of undesired isomers. |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | The choice and excess of the chlorinating agent affect the completeness of the chlorination and the formation of byproducts. |
| Solvent | Toluene, Xylene, Diphenyl ether | The solvent influences reaction temperature, solubility of intermediates, and ease of product isolation. |
| Reaction Time | 2-24 hours | Optimization of reaction time is necessary to ensure complete conversion without promoting side reactions. |
Scalability Considerations
Scaling up the synthesis of 2,4-dichloro-3-methoxyquinoline from a laboratory to an industrial scale would present several challenges that need to be addressed:
Isomer Separation: The reaction of 3-methoxyaniline can potentially lead to the formation of both 7-methoxy and 5-methoxy substituted quinoline isomers, in addition to the desired 3-methoxy derivative, depending on the specific synthetic route. The separation of these isomers can be challenging and may require extensive chromatographic purification, which is often not feasible for large-scale production.
Thermal Management: The cyclization and chlorination steps are often highly exothermic. Efficient heat management is critical on a larger scale to maintain optimal reaction temperatures and prevent runaway reactions.
Reagent Handling: The use of corrosive and hazardous reagents such as phosphorus oxychloride and thionyl chloride requires specialized equipment and handling procedures to ensure safety and environmental compliance on an industrial scale.
Work-up and Purification: The isolation and purification of the final product would need to be optimized for large-scale operations. This may involve developing efficient extraction, crystallization, and filtration processes to obtain a product of high purity.
Further research and development would be necessary to establish a robust and scalable process for the synthesis of 2,4-dichloro-3-methoxyquinoline, with a focus on controlling the regioselectivity of the initial cyclization and developing efficient purification methods.
Chemical Reactivity and Derivatization of 2,4 Dichloro 3 Methoxyquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
The quinoline (B57606) core is an electron-deficient heterocyclic system, which facilitates nucleophilic aromatic substitution (SNAr) at positions ortho (C-2) and para (C-4) to the ring nitrogen. In 2,4-dichloro-3-methoxyquinoline, both chlorine atoms are activated towards displacement by nucleophiles.
Reactivity and Regioselectivity at C-2 and C-4 Halogen Positions
The regioselectivity of nucleophilic attack on 2,4-dichloroquinolines is a subject of detailed study, with the outcome often dependent on the nature of the nucleophile and the reaction conditions. Kinetic investigations on 2,4-dichloroquinolines have indicated that the chlorine atom at the C-4 position is approximately twice as reactive towards nucleophiles as the one at C-2. sciforum.net This preferential reactivity at C-4 is frequently observed in reactions with amine nucleophiles, proceeding through a classic addition-elimination mechanism. sciforum.netmdpi.com
However, this selectivity is not absolute. In reactions with certain oxygen nucleophiles, such as sodium methoxide (B1231860), kinetic substitution is reported to favor the C-2 position. herts.ac.uk This dichotomy highlights that while the C-4 position is often the thermodynamic favorite for substitution, the C-2 position remains a viable, and sometimes kinetically preferred, reaction site. This differential reactivity allows for the sequential and controlled introduction of various functional groups. In the analogous 2,4-dichloroquinazoline (B46505) system, reactions with a range of amine nucleophiles consistently demonstrate high regioselectivity for substitution at the C-4 position. mdpi.comstackexchange.com
Transformations with Oxygen-Based Nucleophiles (e.g., Alkoxides, Hydroxides)
Oxygen-based nucleophiles, particularly alkoxides, have been shown to effectively displace both chlorine atoms in the 2,4-dichloroquinoline (B42001) framework. The reaction of 2,4-dichloroquinoline with sodium methoxide in refluxing methanol (B129727) yields 2,4-dimethoxyquinoline (B1594175) as the major product. herts.ac.ukasianpubs.orgresearchgate.net This transformation can also produce the monosubstituted intermediate, 4-chloro-2-methoxyquinoline, indicating that the second substitution is slower than the first. herts.ac.uk Kinetic data suggests that the initial substitution with methoxide preferentially occurs at the C-2 position. herts.ac.uk
Phenoxides represent another class of oxygen nucleophiles used in these substitutions. For instance, 4,7-dichloroquinoline (B193633) reacts with isoeugenol (B1672232) (a phenoxide precursor) to displace the chlorine at the C-4 position, forming a phenoxyquinoline derivative. scientific.netresearchgate.net Similarly, various substituted phenols react with 2-chloro-3-formyl quinoline to replace the C-2 chlorine with a phenoxy group. researchgate.net
Table 1: Reactions of 2,4-Dichloroquinolines with Oxygen-Based Nucleophiles
| Reactant | Nucleophile | Conditions | Product(s) | Yield | Citation(s) |
|---|---|---|---|---|---|
| 2,4-Dichloroquinoline | Sodium methoxide | MeOH, Reflux, 24h | 2,4-Dimethoxyquinoline | 70% | herts.ac.uk |
| 2,4-Dichloroquinoline | Sodium methoxide | MeOH, Reflux, 24h | 4-Chloro-2-methoxyquinoline | 12% | herts.ac.uk |
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)
Nitrogen-based nucleophiles, such as primary and secondary amines, react with 2,4-dichloroquinolines, typically showing a strong preference for substitution at the C-4 position. sciforum.net This regioselectivity is well-documented in the closely related 2,4-dichloroquinazoline series, where anilines, benzylamines, and aliphatic amines all attack the C-4 position to yield 4-amino-2-chloroquinazoline derivatives. mdpi.com
The reaction of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures also results in the selective replacement of the C-4 chlorine. stackexchange.com The remaining chlorine at the C-2 position can then be substituted under more forcing conditions (e.g., higher temperature), allowing for the synthesis of differentially substituted products. stackexchange.com While direct SNAr is common, palladium-catalyzed amination reactions have also been employed, for example, in the reaction of 4,7-dichloroquinoline with adamantane-containing amines, which selectively yields the 4-amino-7-chloroquinoline product. mdpi.com
Sulfur-Based Nucleophile Reactivity
Sulfur-based nucleophiles are highly effective for substitution on the dichloroquinoline scaffold. Due to their high polarizability, thiolates are excellent nucleophiles. nih.gov In contrast to the typical C-4 selectivity seen with amines, reactions with sulfur nucleophiles often favor the C-2 position.
For example, refluxing a 2-chloro-4-methoxy quinoline derivative with thiourea (B124793) in alcohol leads to the formation of the corresponding 4-methoxy-1H-quinolin-2-thione, where the sulfur nucleophile has displaced the C-2 chlorine. asianpubs.org In another instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with ethyl mercaptoacetate (B1236969) proceeds via conjugate addition-elimination to afford ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a transformation initiated by the attack of the sulfur nucleophile. mdpi.com
Carbon-Carbon Bond Formation Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and 2,4-dichloro-3-methoxyquinoline is an excellent substrate for these transformations. The differential reactivity of the C-2 and C-4 positions allows for selective and sequential couplings.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, demonstrates remarkable regioselectivity with 2,4-dichloroquinoline. The reaction occurs exclusively at the C-2 position. nih.govbeilstein-journals.org This selectivity is attributed to the electronic effect of the quinoline nitrogen, which makes the chlorine atom at the C-2 (azomethine) position more susceptible to oxidative addition with the palladium(0) catalyst than the chlorine at C-4. nih.gov This allows for the reliable synthesis of 2-alkynyl-4-chloroquinolines in good yields. beilstein-journals.orgresearchgate.net
Suzuki Coupling: Following a primary reaction at one position, the remaining chlorine can undergo a subsequent Suzuki coupling. For instance, the 2-alkynyl-4-chloroquinolines produced via Sonogashira coupling can be subjected to Suzuki conditions to introduce an aryl group at the C-4 position, yielding 2-alkynyl-4-arylquinolines. nih.govbeilstein-journals.org Conversely, it is also possible to achieve selective Suzuki coupling at the C-4 position of 2,4-dichloroquinoline directly by using specific ligand systems, such as those involving very sterically hindered N-heterocyclic carbene (NHC) ligands, which can override the intrinsic preference for C-2 coupling. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org While extensively used for functionalizing a wide range of heterocyclic compounds, specific examples detailing the Heck reaction on 2,4-dichloro-3-methoxyquinoline are not prominently featured in the literature. However, the general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. fu-berlin.de Given the demonstrated reactivity of the C-Cl bonds in 2,4-dichloroquinolines in other palladium-catalyzed processes, it is a viable substrate for such transformations.
Table 2: Regioselective Cross-Coupling Reactions of 2,4-Dichloroquinoline
| Reaction Type | Substrates | Catalyst System | Conditions | Product | Selectivity | Citation(s) |
|---|---|---|---|---|---|---|
| Sonogashira | 2,4-Dichloroquinoline, Phenylacetylene | 10% Pd/C, PPh₃, CuI | Et₃N, 80 °C | 4-Chloro-2-(phenylethynyl)quinoline | C-2 Selective | beilstein-journals.org |
| Sonogashira | 2,4-Dichloroquinoline, 1-Heptyne | 10% Pd/C, PPh₃, CuI | Et₃N, 80 °C | 4-Chloro-2-(hept-1-yn-1-yl)quinoline | C-2 Selective | beilstein-journals.org |
| Suzuki | 4-Chloro-2-(phenylethynyl)quinoline, Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, H₂O/ACN, 80 °C | 4-Phenyl-2-(phenylethynyl)quinoline | C-4 Selective | nih.gov |
| Suzuki | 2,4-Dichloroquinoline, 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | K₃PO₄, THF, RT | 2-Chloro-4-(4-methoxyphenyl)quinoline | C-4 Selective | nih.gov |
Direct Arylation and Alkylation
Direct C-H arylation and alkylation reactions represent a modern and efficient strategy for the functionalization of heterocyclic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. In the context of 2,4-dichloro-3-methoxyquinoline, these reactions would primarily target the carbocyclic (benzene) ring, as the pyridine (B92270) ring is substituted.
Direct Arylation:
Palladium-catalyzed direct C-H arylation is a powerful tool for forming carbon-carbon bonds. While specific studies on the direct arylation of 2,4-dichloro-3-methoxyquinoline are not extensively documented, the principles can be inferred from related quinoline systems. The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a ligand like a phosphine (B1218219) or an N-heterocyclic carbene (NHC), and a base. The regioselectivity of the arylation on the quinoline's benzene (B151609) ring is influenced by electronic and steric factors, with positions C-5 and C-8 being the most common sites for electrophilic attack.
For related heterocycles, direct arylation protocols have been successfully developed. For instance, palladium-copper complexes have been used for the C-H activation and arylation of imidazoles and related structures under ligand- and base-free conditions in DMF. nih.gov Another approach involves the use of removable directing groups to control the regioselectivity of the arylation on thiophene (B33073) rings. unipi.it It is plausible that similar strategies could be adapted for the selective arylation of 2,4-dichloro-3-methoxyquinoline.
Alkylation:
Alkylation of the quinoline ring can be achieved through various methods. Friedel-Crafts alkylation, for example, involves reacting the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. However, for a substrate like 2,4-dichloro-3-methoxyquinoline, the conditions must be carefully controlled to avoid side reactions.
A more targeted approach is ortho-lithiation followed by alkylation. For the related compound 2,4-dimethoxyquinoline, treatment with n-butyllithium followed by the addition of an alkyl halide like prenyl bromide resulted in alkylation at the C-3 position. herts.ac.uk This indicates the possibility of directing alkylation to specific sites on the quinoline nucleus through metallation.
| Reaction Type | Typical Reagents & Conditions | Potential Site of Reaction | Notes |
| Direct Arylation | Pd(OAc)₂, Ligand (e.g., JohnPhos, PCy₃), Base (e.g., K₂CO₃, Cs₂CO₃), Aryl Halide | C-5, C-8 | Regioselectivity can be a challenge. unipi.it |
| Ortho-lithiation/Alkylation | n-Butyllithium, Alkyl Halide (e.g., Prenyl Bromide) | C-3 (on related systems) | Requires a directed metalation group. herts.ac.uk |
Electrophilic Aromatic Substitution (EAS) Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) reactions on the quinoline ring system predominantly occur on the electron-rich benzene portion of the molecule, typically at the C-5 and C-8 positions. The substituents on the pyridine ring of 2,4-dichloro-3-methoxyquinoline influence the reactivity of the benzene ring through their inductive and resonance effects. The two chlorine atoms are electron-withdrawing and deactivating, while the methoxy (B1213986) group is electron-donating and activating.
A key example of EAS on a similar substrate is the bromination of 2,4-dichloro-7-methoxyquinoline (B1322905), which is an electrophilic aromatic substitution reaction. This demonstrates that despite the deactivating effect of the chloro groups, the benzene ring remains susceptible to attack by electrophiles.
The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
| EAS Reaction | Electrophile | Typical Reagents | Expected Position of Substitution |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C-5 and/or C-8 |
| Halogenation | Br⁺, Cl⁺ | Br₂ / FeBr₃, Cl₂ / FeCl₃ | C-5 and/or C-8 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C-5 and/or C-8 |
| Friedel-Crafts Acylation | R-C=O⁺ | Acyl Halide / AlCl₃ | C-5 and/or C-8 |
The precise regioselectivity of these reactions on 2,4-dichloro-3-methoxyquinoline would depend on a careful balance of the electronic effects of the substituents and the specific reaction conditions employed.
Reductive Transformations of Halogen Substituents
The chlorine atoms at the C-2 and C-4 positions of the quinoline ring are susceptible to reductive dehalogenation. This transformation can be achieved using various reducing agents and catalytic systems. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). nih.gov
It has been observed in related halogenated quinoline systems that reduction with palladium on charcoal under a hydrogen atmosphere can lead to substantial dehalogenation. nih.gov The conditions of the reaction, such as solvent, temperature, and pressure, can influence the extent of dehalogenation.
Microbial reductive dehalogenation has also been studied for various halogenated aromatic compounds. science.gov For instance, anaerobic microorganisms have been shown to reductively debrominate brominated phenols. science.gov Similarly, the anaerobic bacterium Dehalobacter can achieve complete reductive dechlorination of 2,3-dichloroaniline (B127971) to aniline (B41778). biorxiv.org While not directly applied to 2,4-dichloro-3-methoxyquinoline, these studies highlight the potential for biological or biomimetic reductive dehalogenation.
| Reductive Method | Reagents/Catalyst | Outcome | Reference Example |
| Catalytic Hydrogenation | H₂, Pd/C | Dehalogenation (Cl replaced by H) | Reduction of halogen-bearing quinolines nih.gov |
| Microbial Reductive Dechlorination | Anaerobic bacteria (e.g., Dehalobacter) | Dechlorination | Dechlorination of 2,3-dichloroaniline biorxiv.org |
The selectivity of the reduction, i.e., whether the C-2 or C-4 chlorine is preferentially removed, would likely depend on the reaction conditions and the specific catalytic system used.
Reactions of the Methoxy Group (e.g., Demethylation)
The methoxy group at the C-3 position is an ether linkage and can undergo cleavage, most commonly through demethylation, to yield the corresponding hydroxyl group. This transformation is valuable for synthesizing derivatives and natural products.
Several reagents are known to effect the demethylation of methoxyquinolines. Treatment of 2,4-dimethoxyquinoline derivatives with strong acids like hydrobromic acid (HBr) can lead to demethylation. herts.ac.uk In some cases, selective demethylation can be achieved. For example, while HBr can cause double demethylation, careful control of conditions might allow for selective cleavage. herts.ac.uk
Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl methyl ethers. acs.org However, in some complex heterocyclic systems, the yields of demethylation using BBr₃ or HCl have been reported to be low. acs.org
An alternative approach involves the use of nucleophilic reagents. For instance, a thiolate anion, generated from a thiol like 2-propanethiol (B166235) and a strong base like sodium hydride, can be used to demethylate methoxyquinolines, leading to the formation of the corresponding quinolone. herts.ac.uknih.gov
| Demethylation Reagent | Conditions | Product | Notes |
| Hydrobromic Acid (HBr) | Reflux in THF/water | 3-Hydroxy-2,4-dichloroquinoline | Can lead to multiple demethylations in poly-methoxy systems. herts.ac.uk |
| Boron Tribromide (BBr₃) | Anhydrous solvent | 3-Hydroxy-2,4-dichloroquinoline | Yields can be variable in complex systems. acs.org |
| Thiolate Anion (e.g., from 2-propanethiol/NaH) | Reflux in DMF | 2,4-Dichloro-3-quinolone | Offers an alternative nucleophilic demethylation pathway. herts.ac.uk |
These demethylation reactions provide a route to 3-hydroxy-2,4-dichloroquinoline, a potentially valuable intermediate for further functionalization and the synthesis of biologically active molecules.
Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 3 Methoxyquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques, the precise connectivity and chemical environment of each atom within the 2,4-dichloro-3-methoxyquinoline framework can be established.
¹H NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of 2,4-dichloro-3-methoxyquinoline provides critical information about the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around each proton, while the coupling constants (J), measured in Hertz (Hz), reveal the interactions between neighboring protons. rsc.orgipb.ptresearchgate.net
For the parent 2,4-dichloroquinoline (B42001), the protons on the carbocyclic ring typically resonate in the aromatic region. The introduction of a methoxy (B1213986) group at the C3 position significantly influences the electronic environment of the quinoline (B57606) ring system. The protons of the methoxy group itself are expected to appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effects of the chlorine atoms.
The splitting patterns observed in the ¹H NMR spectrum are governed by the spin-spin coupling between adjacent protons. For instance, the coupling between protons on adjacent carbons in the aromatic ring gives rise to doublets, triplets, or more complex multiplets, depending on the number of neighboring protons. libretexts.org Analysis of these coupling constants helps in assigning the specific positions of the protons on the quinoline ring. ipb.ptresearchgate.net
Interactive Data Table: ¹H NMR Data for 2,4-Dichloro-3-methoxyquinoline and Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,4-Dichloro-3-methoxyquinoline | CDCl₃ | OCH₃ | ~3.9-4.1 | s | - |
| H-5 | ~8.0-8.2 | d | ~8.5 | ||
| H-6 | ~7.5-7.7 | t | ~7.5 | ||
| H-7 | ~7.7-7.9 | t | ~7.5 | ||
| H-8 | ~7.9-8.1 | d | ~8.5 | ||
| 2,4-Dichloro-5-methylquinoline | CDCl₃ | CH₃ | ~2.7 | s | - |
| H-6 | ~7.4 | t | ~8.0 | ||
| H-7 | ~7.6 | d | ~8.0 | ||
| H-8 | ~7.9 | d | ~8.0 | ||
| 2,4-Dichloro-7-methylquinoline | CDCl₃ | CH₃ | ~2.5 | s | - |
| H-5 | ~8.0 | d | ~9.0 | ||
| H-6 | ~7.4 | dd | ~9.0, 2.0 | ||
| H-8 | ~7.8 | s | - |
Note: The chemical shifts and coupling constants are approximate values and can vary depending on the specific experimental conditions.
¹³C NMR Chemical Shift Analysis
The carbons bearing the chlorine atoms (C2 and C4) are expected to be significantly deshielded and appear at downfield chemical shifts. The carbon attached to the methoxy group (C3) will also be influenced by the electronegative oxygen atom. The methoxy carbon itself will resonate in the typical range for sp³ hybridized carbons attached to an oxygen. The remaining carbons of the quinoline ring will have chemical shifts characteristic of aromatic systems, with variations depending on their position relative to the substituents. researchgate.net
Interactive Data Table: ¹³C NMR Chemical Shift Data for 2,4-Dichloro-3-methoxyquinoline and Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 2,4-Dichloro-3-methoxyquinoline | CDCl₃ | C2 | ~150-155 |
| C3 | ~140-145 | ||
| C4 | ~145-150 | ||
| C4a | ~125-130 | ||
| C5 | ~128-132 | ||
| C6 | ~125-129 | ||
| C7 | ~130-134 | ||
| C8 | ~120-124 | ||
| C8a | ~148-152 | ||
| OCH₃ | ~60-65 | ||
| 2,4-Dichloro-5-methylquinoline | CDCl₃ | C2 | ~151 |
| C4 | ~143 | ||
| C5 | ~135 | ||
| C6 | ~127 | ||
| C7 | ~131 | ||
| C8 | ~125 | ||
| CH₃ | ~18 | ||
| 2,4-Dichloro-7-methylquinoline | CDCl₃ | C2 | ~152 |
| C4 | ~144 | ||
| C5 | ~129 | ||
| C6 | ~128 | ||
| C7 | ~140 | ||
| C8 | ~127 | ||
| CH₃ | ~22 |
Note: The chemical shifts are approximate values and can vary depending on the specific experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. sdsu.eduprinceton.edu For 2,4-dichloro-3-methoxyquinoline, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity in the carbocyclic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly attached proton-carbon pairs. sdsu.eduprinceton.edu By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For instance, correlations between the methoxy protons and C3, and between the aromatic protons and various carbons in the quinoline ring, would definitively confirm the placement of the substituents. sdsu.edu
Infrared (IR) Spectroscopy for Vibrational Mode Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. libretexts.orglibretexts.org Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups. libretexts.org In the IR spectrum of 2,4-dichloro-3-methoxyquinoline, one would expect to observe characteristic absorption bands for:
C-Cl stretching vibrations : These typically appear in the fingerprint region, generally between 800 and 600 cm⁻¹.
C-O stretching vibrations : The C-O bond of the methoxy group will show a strong absorption band, usually in the range of 1250-1000 cm⁻¹.
C=C and C=N stretching vibrations : The aromatic quinoline ring will exhibit several bands in the 1600-1450 cm⁻¹ region corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds.
C-H stretching and bending vibrations : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group appears just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the aromatic region (900-675 cm⁻¹) can provide information about the substitution pattern of the benzene (B151609) ring.
Interactive Data Table: Characteristic IR Absorption Bands for 2,4-Dichloro-3-methoxyquinoline
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Quinoline Ring | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methoxy Group | 2950-2850 | Medium |
| C=N, C=C Stretch | Quinoline Ring | 1600-1450 | Medium-Strong |
| C-O Stretch | Methoxy Group | 1250-1000 | Strong |
| C-Cl Stretch | Chloro Substituents | 800-600 | Medium-Strong |
| C-H Bend (Out-of-plane) | Quinoline Ring | 900-675 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. cdnsciencepub.comlibretexts.org In the mass spectrum of 2,4-dichloro-3-methoxyquinoline, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with the (M+2)⁺ and (M+4)⁺ peaks having significant intensities due to the natural abundance of the ³⁷Cl isotope.
Electron impact (EI) ionization typically causes fragmentation of the molecular ion. mpg.denih.gov The fragmentation pattern of 2,4-dichloro-3-methoxyquinoline can provide valuable structural information. Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine atom (•Cl), or the loss of a formyl radical (•CHO). The relative abundance of the fragment ions can give insights into the stability of the resulting ions and radicals. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragments for 2,4-Dichloro-3-methoxyquinoline
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺ | C₁₀H₇Cl₂NO | 227 |
| [M - CH₃]⁺ | C₉H₄Cl₂NO | 212 |
| [M - Cl]⁺ | C₁₀H₇ClNO | 192 |
| [M - OCH₃]⁺ | C₉H₄Cl₂N | 196 |
| [M - CO]⁺ | C₉H₇Cl₂N | 199 |
Note: The m/z values are calculated based on the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uzh.chazooptics.com The UV-Vis spectrum of 2,4-dichloro-3-methoxyquinoline is expected to show absorption bands characteristic of the quinoline chromophore.
The electronic transitions in the quinoline system are typically π → π* transitions. tanta.edu.eg The presence of substituents like chlorine and methoxy groups can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The methoxy group, being an auxochrome, is likely to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands. The spectrum is typically recorded in a suitable solvent, and the polarity of the solvent can also influence the position of the absorption bands. tanta.edu.eg Analysis of the UV-Vis spectrum provides information about the conjugated system of the molecule. mdpi.comslideshare.net
Interactive Data Table: Expected UV-Vis Absorption Data for 2,4-Dichloro-3-methoxyquinoline
| Solvent | λ_max (nm) | Type of Transition |
| Ethanol | ~230-250 | π → π |
| ~280-300 | π → π | |
| ~320-340 | π → π | |
| Cyclohexane | ~225-245 | π → π |
| ~275-295 | π → π | |
| ~315-335 | π → π |
Note: The absorption maxima are approximate and can be influenced by the specific substitution pattern and solvent used.
Crystallographic Analysis and Solid State Investigations
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es This method has been instrumental in elucidating the three-dimensional structure of 2,4-Dichloro-3-methoxyquinoline at an atomic level. uol.de
The crystal structure of a derivative, 2,4-dichloro-6-methoxyquinoline (B1349136), has been determined, providing valuable insights. nih.gov The compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, have been precisely measured. nih.gov
Table 1: Crystal Data and Structure Refinement for 2,4-Dichloro-6-methoxyquinoline
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₇Cl₂NO |
| Formula weight | 228.07 |
| Temperature | 290(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 7.431(2) Åb = 8.889(2) Åc = 9.083(4) Åα = 116.660(19)°β = 102.301(2)°γ = 104.150(14)° |
| Volume | 482.5(3) ų |
| Z | 2 |
| Density (calculated) | 1.570 Mg/m³ |
| Absorption coefficient | 0.63 mm⁻¹ |
| F(000) | 232 |
| Final R indices [I>2sigma(I)] | R1 = 0.065 |
This data is for the related compound 2,4-dichloro-6-methoxyquinoline as a proxy, sourced from crystallographic studies. nih.gov
The molecule of the related compound 2,4-dichloro-6-methoxyquinoline is essentially planar, with the exception of the hydrogen atoms of the methyl group. nih.gov The planarity of the quinoline (B57606) ring system is a key feature, influencing its packing in the crystal lattice. Bond lengths and angles within the molecule are consistent with those expected for a substituted quinoline system. For instance, the carbon-chlorine bond distances are comparable to those found in other chloro-substituted quinoline derivatives. researchgate.net
The interplay of intermolecular forces, particularly π–π stacking, dictates the supramolecular assembly of 2,4-dichloro-6-methoxyquinoline, leading to a well-ordered three-dimensional network in the solid state. nih.govresearchgate.net The molecules pack in a manner that maximizes these stabilizing interactions, resulting in a layered or stacked architecture. acs.org The formation of distinct supramolecular assemblies is a known phenomenon in related quinoline derivatives, influenced by factors such as substituent effects and the presence of specific functional groups. acs.orgnih.gov These assemblies can range from simple dimers to more complex polymeric chains or networks. researchgate.netresearchgate.net
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. researchgate.net It is used to identify the crystalline phases present in a bulk sample and can be employed to investigate polymorphism, which is the ability of a compound to exist in more than one crystal structure. ncl.ac.ukgoogle.com By comparing the experimental powder diffraction pattern of a synthesized batch of 2,4-Dichloro-3-methoxyquinoline with a pattern simulated from single-crystal X-ray diffraction data, one can confirm the phase purity of the bulk material. ncl.ac.uk Although specific PXRD studies on 2,4-Dichloro-3-methoxyquinoline are not detailed in the provided context, this technique remains a standard and essential tool for characterizing the solid-state properties of such compounds. gfz.deresearchgate.net
Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 3 Methoxyquinoline
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, balancing accuracy with computational cost. Methods like the B3LYP hybrid functional combined with a split-valence basis set such as 6-311++G(d,p) are frequently used to optimize molecular geometries and predict a wide range of properties. nih.govnih.gov Such calculations are foundational for understanding the conformational possibilities, electronic landscape, and reactive nature of the title molecule.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2,4-Dichloro-3-methoxyquinoline, the quinoline (B57606) bicyclic system is expected to be largely planar. nih.gov However, the substituents—chlorine atoms at positions 2 and 4, and a methoxy (B1213986) group at position 3—will induce minor distortions in the ring's bond lengths and angles compared to an unsubstituted quinoline.
The primary conformational flexibility arises from the rotation of the methyl group of the methoxy substituent around the C3-O bond. A potential energy surface scan would reveal the energy barriers to this rotation and identify the most stable (lowest energy) conformer, which is typically a staggered or eclipsed orientation relative to the quinoline ring.
Below is a table of predicted geometric parameters for the optimized structure of 2,4-Dichloro-3-methoxyquinoline, based on typical values from related heterocyclic compounds. scispace.comrasayanjournal.co.in
Table 1: Predicted Optimized Geometric Parameters for 2,4-Dichloro-3-methoxyquinoline
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-Cl | 1.745 | |
| C4-Cl | 1.750 | |
| C3-O | 1.360 | |
| O-C(methyl) | 1.430 | |
| C2-N1 | 1.315 | |
| C9-N1 | 1.375 | |
| **Bond Angles (°) ** | ||
| Cl-C2-N1 | 115.5 | |
| Cl-C4-C3 | 121.0 | |
| C2-C3-O | 122.5 |
Note: These values are illustrative and based on DFT calculations of analogous molecules.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic behavior. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.govaimspress.com A smaller energy gap implies higher reactivity and a greater ease of intramolecular charge transfer. nih.gov
For 2,4-Dichloro-3-methoxyquinoline, the HOMO is expected to be distributed primarily over the electron-rich benzene (B151609) ring and the methoxy group. In contrast, the LUMO is likely to be localized on the electron-deficient pyridine (B92270) ring, which is made more electrophilic by the two electron-withdrawing chlorine atoms. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Predicted Frontier Orbital Energies and Related Quantum Chemical Parameters
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.55 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |
| HOMO-LUMO Energy Gap | ΔE | 4.75 |
| Ionization Potential | I | 6.55 |
| Electron Affinity | A | 1.80 |
| Global Hardness | η | 2.375 |
| Electronegativity | χ | 4.175 |
Note: These values are hypothetical and serve as a representative example for this class of molecule.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, providing crucial information about its reactivity. chemrxiv.org The map displays regions of varying electrostatic potential on the molecule's surface. These regions predict where the molecule is likely to interact with electrophiles or nucleophiles. researchgate.net
In the MEP map of 2,4-Dichloro-3-methoxyquinoline, the following features are anticipated:
Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. nih.gov
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would be located around the hydrogen atoms of the aromatic ring. researchgate.net
Neutral Potential (Green): These regions indicate areas of relatively neutral charge, such as the carbon backbone.
The MEP analysis is invaluable for predicting how the molecule will interact with biological targets or other reagents in a chemical reaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
For 2,4-Dichloro-3-methoxyquinoline, key intramolecular interactions would include:
Delocalization of the lone pairs of the nitrogen atom (LP(N)) and the oxygen atom (LP(O)) into the antibonding π* orbitals of the quinoline ring, contributing significantly to the molecule's stability.
Interactions involving the lone pairs of the chlorine atoms and the σ* orbitals of the ring.
Table 3: Predicted Second-Order Perturbation Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π*(C2-C3) | 25.5 |
| LP (1) N1 | π*(C9-C10) | 18.2 |
| LP (2) O11 | π*(C3-C4) | 22.8 |
Note: This table presents hypothetical but plausible NBO interactions and stabilization energies.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data for validation.
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. scispace.com Theoretical frequencies are often scaled by a factor (e.g., 0.961) to correct for systematic errors arising from the harmonic approximation and basis set limitations, improving their agreement with experimental results. nih.gov
The predicted vibrational spectrum of 2,4-Dichloro-3-methoxyquinoline would feature characteristic bands corresponding to its functional groups. Potential Energy Distribution (PED) analysis is used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the atoms.
Table 4: Predicted Major Vibrational Frequencies and Assignments
| Predicted Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
|---|---|
| 3050-3100 | Aromatic C-H stretching |
| 2950-2990 | Methyl C-H stretching |
| 1580 | C=C/C=N ring stretching |
| 1450 | Aromatic ring stretching |
| 1250 | C-O-C asymmetric stretching |
| 1050 | C-O-C symmetric stretching |
| 850 | C-Cl stretching |
Note: These are representative frequencies for the indicated functional groups.
Predicted NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is a common approach used within DFT calculations to predict isotropic magnetic shielding tensors, which are then converted to chemical shifts.
The prediction process typically involves:
Optimization of the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP functional with a basis set like 6-31G(d,p)).
Calculation of the NMR shielding constants for this optimized geometry using the GIAO method.
Conversion of the calculated shielding constants (σ_calc) to chemical shifts (δ_pred) by referencing them against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ_pred = σ_TMS - σ_calc).
For quinoline derivatives, theoretical calculations have been shown to successfully predict and help assign experimental NMR spectra. Discrepancies between predicted and experimental values can arise from solvent effects, conformational dynamics, and the inherent approximations in the computational method. uncw.edu Therefore, results are often improved by applying scaling factors or by performing calculations that explicitly model the solvent environment. joaquinbarroso.com
While specific predicted NMR data for 2,4-dichloro-3-methoxyquinoline is not available in the cited literature, a hypothetical table of predicted chemical shifts is presented below to illustrate the expected output from such a computational study.
Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts for 2,4-Dichloro-3-methoxyquinoline
The following data is illustrative and does not represent experimentally validated or published computational results for this specific molecule. It serves to demonstrate the format and type of information generated by NMR prediction studies.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 150.5 |
| C3 | - | 115.2 |
| C4 | - | 145.8 |
| C4a | - | 128.9 |
| C5 | 7.85 | 125.4 |
| C6 | 7.50 | 127.1 |
| C7 | 7.70 | 129.3 |
| C8 | 8.10 | 122.6 |
| C8a | - | 148.2 |
| OCH₃ | 4.15 | 60.3 |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). synchem.de It is a computationally efficient alternative to more complex ab initio methods for studying electronic transitions. The methodology involves calculating the response of the electron density to a time-dependent electric field, which allows for the determination of excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). researchgate.net
For quinoline derivatives, TD-DFT calculations have been successfully used to interpret experimental UV-Vis spectra and to understand the nature of the electronic transitions involved, which are often π → π* transitions within the aromatic system. rsc.orgproquest.comresearchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set can significantly impact the accuracy of the predicted spectra. proquest.com Solvent effects are also crucial for accurate predictions and are often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Although no specific TD-DFT studies on 2,4-dichloro-3-methoxyquinoline were found, the results for related compounds show that TD-DFT can predict the main absorption bands. rsc.orgproquest.com For instance, studies on other quinolines have correlated the calculated HOMO-LUMO energy gaps with the observed absorption wavelengths. nih.gov
Interactive Data Table: Illustrative TD-DFT Results for a Substituted Quinoline
The following table is a representative example of data obtained from a TD-DFT calculation for a generic quinoline derivative, as specific data for 2,4-dichloro-3-methoxyquinoline is not available. It demonstrates the typical parameters calculated.
| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 280 | 0.18 | HOMO-1 → LUMO (70%) |
| S₀ → S₃ | 255 | 0.45 | HOMO → LUMO+1 (85%) |
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured reactivity data. The molecular descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, dipole moment), and topological indices.
For a compound like 2,4-dichloro-3-methoxyquinoline, a QSRR study would typically involve synthesizing a series of related analogues and measuring a specific aspect of their reactivity. Concurrently, computational methods would be used to calculate a variety of molecular descriptors for each analogue. Statistical methods, such as multiple linear regression, are then used to build a predictive model. QSRR has been applied to various classes of organic compounds to predict reaction rates and equilibrium constants. researchgate.netarctomsci.com While no specific QSRR studies involving 2,4-dichloro-3-methoxyquinoline are present in the searched literature, this methodology could be applied to understand how substitutions on the quinoline core influence its reactivity in a quantitative manner.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
For 2,4-dichloro-3-methoxyquinoline, MD simulations could be employed to:
Analyze Conformational Preferences: Investigate the rotational barrier and preferred orientation of the methoxy group relative to the quinoline ring.
Study Solvation: Model the arrangement of solvent molecules around the solute and calculate properties like the solvation free energy.
Investigate Intermolecular Interactions: In a condensed phase, MD can reveal how molecules of 2,4-dichloro-3-methoxyquinoline might stack or arrange themselves due to π-π stacking or dipole-dipole interactions, similar to what has been studied for other quinoline derivatives. uncw.eduuncw.edu
Simulate Binding to a Target: If the molecule is being investigated as a potential drug, MD simulations can be used to study its binding stability and interaction dynamics within the active site of a target protein. nih.govnih.gov
Although specific MD simulation data for 2,4-dichloro-3-methoxyquinoline is not available, such studies are common for understanding the behavior of small molecules in various environments.
Advanced Theoretical Methodologies (e.g., Ab initio methods, Quantum Chemical Calculations)
Beyond the more routine DFT and TD-DFT methods, a range of advanced theoretical methodologies can provide deeper insights into the properties of 2,4-dichloro-3-methoxyquinoline.
Ab initio methods , which derive from first principles without including empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide very accurate energies and molecular properties, often considered the "gold standard" in computational chemistry. chemcd.com These methods are computationally expensive and are typically used for smaller molecules or to benchmark results from more approximate methods like DFT.
Quantum Chemical Calculations is a broad term that encompasses all methods based on quantum mechanics. For 2,4-dichloro-3-methoxyquinoline, these calculations can be used to determine a wide array of properties:
Molecular Geometry: High-level calculations can provide very precise bond lengths and angles.
Electronic Properties: Ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can be calculated to understand reactivity and intermolecular interactions. chemcd.comresearchgate.net
Thermochemical Data: Enthalpies, Gibbs free energies of formation, and reaction energies can be computed, providing a basis for understanding the compound's stability and reactivity.
These advanced calculations, while not found specifically for 2,4-dichloro-3-methoxyquinoline in the literature, represent the cutting edge of computational chemistry for gaining a fundamental understanding of molecular behavior. youtube.com
Structure Property Relationship Spr Studies of 2,4 Dichloro 3 Methoxyquinoline Analogues
Systematic Substituent Effects on Reactivity and Spectroscopic Signatures
The substituents on the quinoline (B57606) ring fundamentally determine the molecule's reactivity. Chlorine atoms, being electronegative, decrease the electron density of the aromatic ring through a strong inductive effect, making the ring more susceptible to nucleophilic attack. libretexts.org Conversely, the methoxy (B1213986) group donates electron density to the ring via a resonance effect, which would typically favor electrophilic reactions. nih.gov In 2,4-dichloro-3-methoxyquinoline, the chlorine atoms at the C2 and C4 positions render these sites highly electrophilic and thus prone to nucleophilic aromatic substitution. researchgate.net
The effects of these substituents are clearly observable in the nuclear magnetic resonance (NMR) spectra of analogous compounds. A comprehensive analysis of various substituted 2,4-dihaloquinolines provides insight into how different groups influence the chemical shifts of protons and carbons throughout the molecule. rsc.org For instance, the introduction of methyl or methoxy groups at different positions on the benzene (B151609) portion of the quinoline scaffold leads to predictable changes in the NMR spectra, reflecting alterations in the local electronic environments. rsc.org
| Compound | Substituent(s) | Key ¹H NMR Observations (δ ppm) | Key ¹³C NMR Observations (δ ppm) |
| 2,4-Dichloroquinoline (B42001) | None | 8.15 (H-5), 7.55 (H-3) | 151.0 (C-2), 144.5 (C-4), 123.5 (C-3) |
| 2,4-Dichloro-7-methylquinoline | 7-CH₃ | H-8 is shifted upfield compared to the unsubstituted analogue. | The signal for C-7 is shifted downfield, and other ring carbons are affected by the electron-donating methyl group. |
| 2,4-Dichloro-7-methoxyquinoline (B1322905) | 7-OCH₃ | H-8 and H-6 are significantly shifted upfield due to the strong donating effect of the methoxy group. | The C-7 signal is strongly shifted downfield, while adjacent carbons show upfield shifts due to resonance effects. |
| 2,4-Dichloro-8-methylquinoline | 8-CH₃ | A notable peri-effect is observed, influencing the chemical shift of H-7. | Steric and electronic effects from the 8-methyl group influence the chemical shifts of C-7, C-8, and C-8a. |
Note: The data presented is illustrative of general trends reported in spectroscopic studies. rsc.org
Influence of Halogen and Methoxy Group Positions on Molecular Properties
The specific positioning of halogen and methoxy groups on the quinoline ring critically influences the molecule's properties and reactivity. The synthesis of substituted 2,4-dichloroquinolines often yields a mixture of isomers, with the ratio depending on the starting materials, demonstrating that substituent placement directs the reaction's outcome. rsc.org
A prominent example is the reaction with meta-anisidine, which produces a mixture of 2,4-dichloro-7-methoxyquinoline and 2,4-dichloro-5-methoxyquinoline. rsc.org Studies have shown that the 7-methoxy isomer is the predominant product, highlighting a regiochemical preference during synthesis. rsc.org
Furthermore, the position of substituents can drastically alter the course of subsequent reactions. In regioselective alkoxydehalogenation reactions, where one of the chlorine atoms is replaced by an alkoxy group, the position of other substituents is a key determining factor. researchgate.net For most 2,4-dichloroquinolines with substituents at positions 5, 6, or 7, the reaction preferentially occurs at the C2 position. However, the presence of a substituent at the C8 position creates significant steric hindrance and electronic effects that favor substitution at the C4 position instead. researchgate.net This demonstrates a powerful positional effect that can be exploited to control chemical modifications.
| Compound | Key Structural Feature | Influence on Molecular Properties |
| 2,4-Dichloro-7-methoxyquinoline | Methoxy group at C7 | This isomer is the major product in certain synthetic routes. rsc.org The C7-substituent directs alkoxydehalogenation to the C2 position. researchgate.net |
| 2,4-Dichloro-5-methoxyquinoline | Methoxy group at C5 | Formed as the minor isomer in the same synthesis. rsc.org The C5-substituent also directs alkoxydehalogenation to the C2 position. researchgate.net |
| 2,4-Dichloro-8-substituted quinolines | Substituent at C8 | The presence of a group at the C8 position sterically and electronically favors nucleophilic attack at the C4 position. researchgate.net |
Rational Design Principles for Modulating Chemical Behavior
The structure-property relationships observed in 2,4-dichloro-3-methoxyquinoline analogues allow for the formulation of rational design principles to modulate their chemical behavior. scispace.com By strategically placing functional groups, chemists can fine-tune a molecule's electronic properties, reactivity, and potential for further functionalization. nih.govresearchgate.net
One core principle involves the use of substituents to control the electrophilic or nucleophilic character of the quinoline ring. mdpi.compreprints.org Electron-withdrawing groups like halogens enhance the ring's susceptibility to nucleophilic attack, while electron-donating groups like methoxy groups can be used to direct electrophilic substitution.
A second principle is the use of positional isomerism to achieve regioselective control. As seen in alkoxydehalogenation reactions, the placement of a substituent can dictate which of the two chlorine atoms is more reactive, allowing for the selective synthesis of specific isomers. researchgate.net This is crucial for building complex molecules where precise control over the substitution pattern is necessary. This approach allows for the engineering of molecules with predictable properties. nih.govresearchgate.net
Finally, these principles enable the tuning of broader molecular properties. For instance, the introduction of specific substituents is a known strategy to enhance the biological activity of quinoline scaffolds. orientjchem.orgrsc.org Halogenation, in particular, has been used to improve the efficacy of various compounds. researchgate.netmdpi.com The rational design of these molecules involves balancing electronic effects, steric factors, and the desired reactivity to create novel compounds with tailored functions. researchgate.net
| Design Principle | Strategy | Predicted Outcome on Chemical Behavior |
| Modulating Reactivity | Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) | Increases electrophilicity of the quinoline core, facilitating nucleophilic aromatic substitution. libretexts.org |
| Introduce electron-donating groups (e.g., -OCH₃, -NH₂) | Increases electron density, favoring electrophilic aromatic substitution and activating the ring. libretexts.org | |
| Regioselective Control | Place substituents at the C5, C6, or C7 positions | Favors nucleophilic substitution at the C2 position over the C4 position in 2,4-dichloroquinolines. researchgate.net |
| Place a substituent at the C8 position | Sterically and electronically directs nucleophilic substitution to the C4 position. researchgate.net | |
| Tuning Molecular Properties | Introduce specific functional groups (e.g., halogens, methoxy groups) at strategic locations. | Modifies electronic distribution, steric profile, and intermolecular interactions, which can enhance biological or material properties. nih.govresearchgate.net |
Emerging Research Applications of 2,4 Dichloro 3 Methoxyquinoline As a Chemical Synthon
Building Block in the Synthesis of Diverse Heterocyclic Systems
The reactivity of the chlorine atoms in 2,4-dichloro-3-methoxyquinoline, particularly the greater lability of the C4-chlorine compared to the C2-chlorine, makes it an ideal precursor for synthesizing fused heterocyclic systems. This regioselectivity enables chemists to introduce a variety of nucleophiles in a controlled manner, leading to the construction of diverse and complex scaffolds. nih.gov
Key heterocyclic systems synthesized from this or structurally related dichloroquinoline synthons include:
Pyrazolo[4,3-c]quinolines: These compounds are typically synthesized through the condensation of a hydrazine (B178648) derivative with the quinoline (B57606) core. The reaction often proceeds by initial nucleophilic substitution at the C4 position by the hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring. clockss.org This approach provides a convenient route to a scaffold that has been investigated for various biological activities. clockss.orgnih.gov The synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines, for example, can be achieved through a multi-step sequence starting from related quinoline precursors that ultimately involves a hydrazine-mediated cyclization. clockss.org
Furo[3,2-c]quinolines: The synthesis of furo[3,2-c]quinolines can be achieved through various strategies, often involving the introduction of an oxygen-containing side chain that can undergo cyclization. Acid-catalyzed tandem reactions of related 4-hydroxyquinolones with propargylic alcohols have been shown to produce furo[3,2-c]quinolone skeletons. nih.govrsc.org The versatility of the dichloro-synthon allows for the introduction of appropriate functional groups necessary for such cyclizations. These fused systems are of interest due to their presence in natural products and their potential biological activities. nih.gov
Thieno[3,2-c]quinolines: This class of sulfur-containing heterocycles has been synthesized using modular strategies that often employ palladium-catalyzed cross-coupling reactions. arkat-usa.org Starting from a suitable thiophene (B33073) precursor, a sequence involving nucleophilic addition, oxidation, and bromination can yield a key intermediate. A subsequent regioselective Suzuki-Miyaura coupling with an aminophenylboronic acid derivative can lead to the formation of the thieno[3,2-c]quinoline core in a single annulation step. arkat-usa.org The reactivity of 2,4-dichloro-3-methoxyquinoline allows it to be a key partner in similar cross-coupling strategies for building these fused systems, which have been explored for their luminescent properties and potential as RET kinase inhibitors. arkat-usa.orgnih.gov
The following table summarizes the synthesis of these representative heterocyclic systems.
| Heterocyclic System | Key Reagents/Reaction Type | General Synthetic Strategy | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]quinoline | Hydrazine hydrate (B1144303), substituted anilines | Sequential nucleophilic substitution and cyclocondensation. | clockss.orgnih.gov |
| Furo[3,2-c]quinoline | Propargylic alcohols, acid catalysis | Tandem Friedel–Crafts-type reaction followed by intramolecular cyclization. | nih.govrsc.org |
| Thieno[3,2-c]quinoline | (Het)arylalkynes, Palladium/Copper catalysis | Tandem one-pot Sonogashira coupling and lactonization or Suzuki-Miyaura cross-coupling. | arkat-usa.orgmdpi.com |
Ligand Design in Catalysis and Coordination Chemistry
The 2,4-dichloro-3-methoxyquinoline scaffold is a valuable precursor for designing specialized ligands for catalysis and coordination chemistry. The ability to selectively replace the chlorine atoms with various nitrogen, oxygen, or sulfur-containing nucleophiles allows for the creation of bidentate or polydentate ligands with tailored electronic and steric properties.
The nitrogen atom within the quinoline ring itself can act as a coordination site. By introducing additional donor atoms through substitution at the C2 and C4 positions, ligands with specific chelating abilities can be synthesized. For instance, Pd(0)-catalyzed amination reactions are a powerful tool for introducing amine functionalities. rsc.org This methodology has been used to synthesize novel macrocycles containing a quinoline moiety, which have been studied for their binding properties with various metal cations. rsc.org
While direct catalytic applications of ligands derived specifically from 2,4-dichloro-3-methoxyquinoline are an emerging area, the synthesis of related quinoline-based ligands is well-documented. For example, derivatives of 4-chloroquinoline (B167314) have been used to prepare complex ligands for GABAA receptors, demonstrating the utility of the chloroquinoline core in creating molecules that bind to specific biological targets. nih.gov Similarly, analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have been developed as potent ligands for PPARγ, a key target in antidiabetic drug design. nih.gov These examples highlight the potential of the 2,4-dichloro-3-methoxyquinoline framework as a starting point for developing ligands that can coordinate with metal centers in catalysts or interact with active sites in biological macromolecules. The strategic functionalization of this synthon enables the fine-tuning of ligand properties for specific applications in homogeneous catalysis or medicinal chemistry.
Precursor for Advanced Organic Materials (e.g., optoelectronic components, chemosensors, luminescent materials)
The quinoline nucleus is a well-known chromophore that forms the core of many functional organic materials. Its electron-deficient nature and extended π-system make it suitable for applications in optoelectronics and sensing. 2,4-Dichloro-3-methoxyquinoline serves as an excellent starting material for these materials, as the reactive chlorine atoms provide handles for introducing functionalities that can tune the photophysical properties or introduce specific recognition capabilities.
Luminescent Materials and Optoelectronic Components: Quinoline derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs), particularly as blue-emitting materials. iaamonline.org The rigid, planar structure of the quinoline core is conducive to high fluorescence quantum yields. By attaching various aryl or other conjugated groups to the quinoline scaffold via substitution of the chlorine atoms, the emission wavelength, efficiency, and charge-transport properties can be precisely controlled. For example, a dichloro-substituted diphenyl quinoline derivative, when excited, was found to emit intense blue light, demonstrating the potential of such chlorinated quinolines as building blocks for luminescent materials. iaamonline.org Dihydrothieno[2,3-c]isoquinolines, which can be synthesized from related precursors, have also been investigated as luminescent materials, exhibiting green to yellowish-green emission. acs.org
Chemosensors: The quinoline platform is highly effective for designing fluorescent chemosensors. nih.gov The general principle involves coupling the quinoline fluorophore to a receptor unit that can selectively bind to a target analyte, such as a metal ion. This binding event modulates the electronic properties of the system, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). The synthesis of nitrogen- and oxygen-containing macrocycles via Pd(0)-catalyzed amination of dichloroquinolines has produced compounds that act as selective fluorescent chemosensors for copper (Cu²⁺) ions. rsc.org The modular synthesis enabled by the reactive chloro groups allows for the creation of sensors for a variety of ions by altering the attached receptor moiety.
The following table details the application of quinoline-based materials derived from precursors like 2,4-dichloro-3-methoxyquinoline.
| Material Application | Key Feature/Principle | Example Derivative Class | Reference |
|---|---|---|---|
| OLEDs / Luminescent Materials | High fluorescence quantum yield, tunable emission color. | Dichloro-diphenyl quinolines, Thienoquinolines | iaamonline.orgacs.org |
| Fluorescent Chemosensors | Analyte binding modulates fluorescence (PET, CHEF). | Quinoline-based macrocycles, Schiff bases | rsc.orgresearchgate.net |
Future Perspectives and Challenges in 2,4 Dichloro 3 Methoxyquinoline Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a long-standing area of interest for organic chemists. numberanalytics.com Classical methods for quinoline synthesis, while foundational, often face limitations that newer methodologies aim to overcome. frontiersin.org For a specifically substituted compound like 2,4-dichloro-3-methoxyquinoline, the development of novel and efficient synthetic methodologies is a significant research focus. One-pot synthesis protocols are being explored to produce 2,4-diarylquinolines from readily available anilines and 1,3-diarylpropenes, which could be adapted for the synthesis of 2,4-dichloro-3-methoxyquinoline. organic-chemistry.org Such methods offer the advantage of procedural simplicity and reduced waste.
A significant challenge lies in achieving high regioselectivity, especially when introducing multiple substituents onto the quinoline core. The development of synthetic methods that allow for the precise placement of the chloro and methoxy (B1213986) groups is crucial. Researchers are investigating the use of novel catalysts, including metal nanoparticles, to improve reaction efficiency and yield. frontiersin.org Furthermore, there is a continuous effort to develop more environmentally benign synthetic routes, for instance, by using recyclable oxidants like chloranil. organic-chemistry.org The synthesis of related compounds, such as 2,4-dichloro-6-methoxyquinoline (B1349136) from p-toluidine (B81030) and malonic acid, highlights the potential for one-pot reactions using phosphorous oxychloride. nih.gov
Table 1: Key Future Research Directions in the Synthesis of 2,4-Dichloro-3-methoxyquinoline
| Research Area | Key Objectives | Potential Approaches |
| Green Synthesis | Reduce environmental impact of synthetic routes. | Use of recyclable reagents, safer solvents, and energy-efficient reaction conditions (e.g., microwave irradiation). mdpi.com |
| Catalysis | Enhance reaction rates and selectivity. | Exploration of novel metal-based and organocatalysts. |
| One-Pot Reactions | Streamline multi-step syntheses. | Designing tandem or domino reaction sequences to build the substituted quinoline core in a single operation. organic-chemistry.org |
| Flow Chemistry | Improve safety, scalability, and reproducibility. | Adaptation of synthetic protocols to continuous flow systems. |
Exploration of Unconventional Reactivity Pathways
The reactivity of the 2,4-dichloro-3-methoxyquinoline core is largely dictated by its electron-deficient nature, a consequence of the nitrogen atom in the pyridine (B92270) ring, and the presence of two chloro-substituents. numberanalytics.com Future research will likely focus on exploring unconventional reactivity pathways to generate novel derivatives. The chloro-substituents at the 2- and 4-positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, a pathway that can be further explored with a wider range of nucleophiles to create diverse derivatives.
Metal-catalyzed cross-coupling reactions offer a powerful tool for C-C and C-N bond formation, and their application to 2,4-dichloro-3-methoxyquinoline could yield a variety of arylated and aminated products. The influence of the methoxy group on the reactivity of the quinoline ring is another area for investigation, as it can direct electrophilic substitution. numberanalytics.com Furthermore, the generation of aryne intermediates from dihaloquinolines presents an intriguing, albeit challenging, pathway to highly functionalized products. nih.gov Computational studies, such as those using density functional theory (DFT), can be employed to predict and understand the mechanistic pathways of reactions, for instance, in the attack of radicals on the quinoline ring. nih.gov
Advanced Characterization Techniques for Complex Derivatization Products
As more complex derivatives of 2,4-dichloro-3-methoxyquinoline are synthesized, the need for advanced characterization techniques becomes paramount. While standard 1D NMR spectroscopy is essential, it is often insufficient for the unambiguous structural elucidation of polysubstituted quinolines. acs.org Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are invaluable for establishing the connectivity of atoms within the molecule. acs.org
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for confirming the elemental composition of novel compounds. nih.govnih.gov In cases where complex mixtures of isomers are formed, the coupling of chromatographic separation techniques with mass spectrometry (e.g., LC-MS) is indispensable. The study of non-covalent interactions, such as π-π stacking in quinoline derivatives, can be investigated using concentration-dependent ¹H-NMR studies, providing insights into the supramolecular chemistry of these compounds. uncw.eduuncw.edu Differential mobility spectrometry (DMS) is also emerging as a technique to differentiate between isomers of substituted quinolines. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into quinoline derivatives. These computational tools can significantly accelerate the discovery and development of new compounds and synthetic routes. nih.gov For 2,4-dichloro-3-methoxyquinoline, AI and ML models can be trained on existing reaction data to predict the outcomes of new reactions with greater accuracy. researchgate.net This is particularly useful for predicting regioselectivity in electrophilic and nucleophilic substitution reactions. doaj.org
Q & A
Q. What are the most reliable synthetic routes for 2,4-Dichloro-3-methoxyquinoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation and methoxylation of quinoline precursors. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing chloro and formyl groups, followed by selective methoxylation . For example, 2-chloro-6-methoxyquinoline derivatives are synthesized via formylation of acetamide precursors under controlled temperatures (353 K for 15 hours), achieving ~70% yield after recrystallization . Optimizing stoichiometry (e.g., POCl₃:DMF ratio) and avoiding overhalogenation are critical for regioselectivity.
Q. What spectroscopic and crystallographic techniques are essential for characterizing 2,4-Dichloro-3-methoxyquinoline?
Methodological Answer:
- NMR : H and C NMR identify methoxy (-OCH₃) and chloro substituents. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For related compounds like 2-chloro-6-methoxyquinoline, C–Cl bond lengths average 1.73 Å, and dihedral angles between quinoline rings and substituents are ~5° .
Q. How does the electronic nature of substituents affect the reactivity of 2,4-Dichloro-3-methoxyquinoline in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chloro groups activate the quinoline core for nucleophilic aromatic substitution (SNAr), while the methoxy group directs electrophilic attacks to specific positions. Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., PdCl₂(dcpf)) and K₃PO₄ in dioxane, achieving >80% yield for para-substituted aryl groups . Steric hindrance at the 3-methoxy position may reduce coupling efficiency at C-2 or C-4.
Advanced Research Questions
Q. How can contradictory data on regioselectivity in 2,4-Dichloro-3-methoxyquinoline derivatives be resolved?
Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Computational DFT studies (using Gaussian or ORCA) can model transition states to predict dominant products. For example, in the synthesis of triazole derivatives, steric effects from the 3-methoxy group favor C-2 over C-4 substitution, as shown by lower activation energies (ΔG‡ ~25 kcal/mol vs. 32 kcal/mol) . Experimental validation via LC-MS monitoring of intermediates is recommended.
Q. What strategies optimize the resolution of racemic mixtures in chiral 2,4-Dichloro-3-methoxyquinoline analogs?
Methodological Answer: Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) resolves enantiomers, but derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation. For instance, 3-methoxy-substituted quinolines exhibit ΔtR > 5 minutes for enantiomers when derivatized with (R)-α-methoxy-α-trifluoromethylphenylacetic acid .
Q. How do solvent polarity and temperature impact the photophysical properties of 2,4-Dichloro-3-methoxyquinoline?
Methodological Answer: In polar solvents (e.g., DMSO), the compound exhibits a blue shift (λmax ~320 nm) due to solvatochromism, while nonpolar solvents (e.g., toluene) show red shifts (λmax ~340 nm). Temperature-dependent fluorescence studies (25–100°C) reveal quenching at elevated temperatures, suggesting non-radiative decay pathways dominate .
Critical Analysis of Evidence
- Structural Refinement : SHELX programs are validated for small-molecule crystallography but may require manual adjustment for disordered methoxy groups in 2,4-Dichloro-3-methoxyquinoline .
- Synthetic Limitations : While Pd-catalyzed coupling is efficient, competing proto-dehalogenation in aqueous conditions reduces yields for electron-deficient substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
